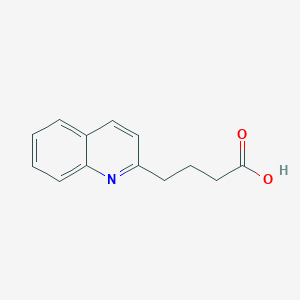
4-(Quinolin-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinolin-2-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butanoic acid typically involves the formation of the quinoline ring followed by the attachment of the butanoic acid chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Once the quinoline ring is formed, it can be further functionalized to introduce the butanoic acid chain through various organic reactions, such as Friedel-Crafts acylation or alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Quinolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the butanoic acid chain.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
4-(Quinolin-2-yl)butanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Quinolin-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA or inhibit specific enzymes, while the butanoic acid chain can enhance its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2,4-dione: Exhibits different tautomeric forms and has various biological activities.
Uniqueness
4-(Quinolin-2-yl)butanoic acid is unique due to the combination of the quinoline ring and the butanoic acid chain, which can provide a balance of biological activity and physicochemical properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92028-91-6 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-quinolin-2-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-5-11-9-8-10-4-1-2-6-12(10)14-11/h1-2,4,6,8-9H,3,5,7H2,(H,15,16) |
InChI-Schlüssel |
OLJDCUNTSCQLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)
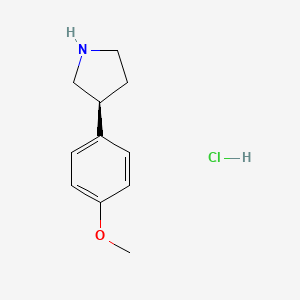
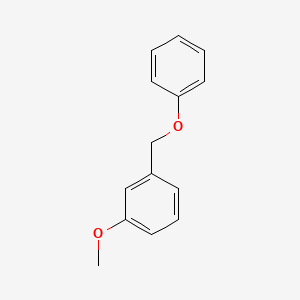
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
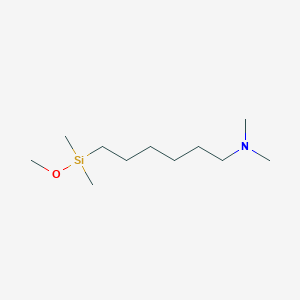
![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
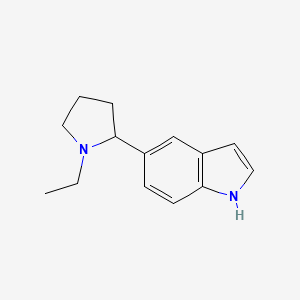

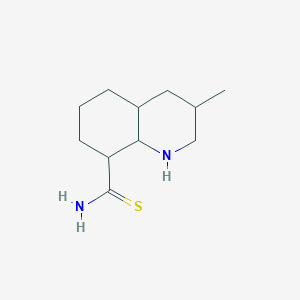
![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)

![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)


